molecular formula C23H25NO5 B14010743 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione CAS No. 30038-64-3

3,3,6,6-tetramethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

Cat. No.: B14010743
CAS No.: 30038-64-3
M. Wt: 395.4 g/mol
InChI Key: ISKQVKRZTJNKOI-UHFFFAOYSA-N
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Description

1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- is a complex organic compound belonging to the xanthene derivatives family. Xanthenes are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . This particular compound is notable for its unique structure, which includes a nitrophenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- typically involves a one-pot reaction of dimedone and an aldehyde in the presence of a catalyst. One efficient method uses iron oxide nanoparticles as a catalyst in polar protic ethanol as a solvent . This method is cost-effective, produces no harmful side products, and allows for the catalyst to be reused multiple times without significant loss of productivity . Industrial production methods often involve similar catalytic processes, with a focus on scalability and yield optimization.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of fluorescent dyes and pigments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological molecules. The nitrophenyl group can intercalate with DNA, disrupting cellular processes and leading to cell death in cancer cells . Additionally, its antioxidant properties help in scavenging free radicals, reducing oxidative stress in biological systems.

Comparison with Similar Compounds

Similar compounds include other xanthene derivatives like fluorescein, eosin, and rhodamine. These compounds also possess fluorescent properties and are used in various applications, including as diagnostic tools in medical imaging . What sets 1H-xanthene-1,8(2h)-dione,3,4,5,6,7,9-hexahydro-3,3,6,6-tetramethyl-9-(2-nitrophenyl)- apart is its unique nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

30038-64-3

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(2-nitrophenyl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C23H25NO5/c1-22(2)9-15(25)20-17(11-22)29-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24(27)28/h5-8,19H,9-12H2,1-4H3

InChI Key

ISKQVKRZTJNKOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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